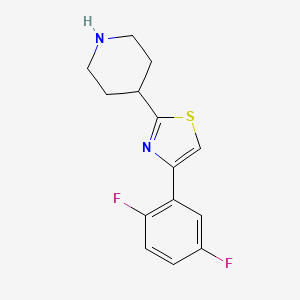
4-bromo-2-chloro-N-(pyrrolidin-2-ylmethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-2-chloro-N-(pyrrolidin-2-ylmethyl)benzenesulfonamide, also known as BCPM, is a chemical compound that is widely used in scientific research. It is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool in many different fields of study. In
作用機序
The mechanism of action of 4-bromo-2-chloro-N-(pyrrolidin-2-ylmethyl)benzenesulfonamide involves its ability to bind to specific targets in cells, such as ion channels and transporters. By binding to these targets, 4-bromo-2-chloro-N-(pyrrolidin-2-ylmethyl)benzenesulfonamide can modulate their activity and affect cellular processes such as ion transport and signaling. For example, 4-bromo-2-chloro-N-(pyrrolidin-2-ylmethyl)benzenesulfonamide inhibits NHE1 by binding to a specific site on the protein, which prevents it from functioning properly.
Biochemical and Physiological Effects:
4-bromo-2-chloro-N-(pyrrolidin-2-ylmethyl)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects, depending on the specific target it is acting on. For example, inhibition of NHE1 by 4-bromo-2-chloro-N-(pyrrolidin-2-ylmethyl)benzenesulfonamide can lead to a decrease in intracellular pH and cell volume, which can affect cell growth and survival. 4-bromo-2-chloro-N-(pyrrolidin-2-ylmethyl)benzenesulfonamide has also been shown to inhibit TRPV1 channels, which can affect pain sensation and thermoregulation.
実験室実験の利点と制限
One advantage of using 4-bromo-2-chloro-N-(pyrrolidin-2-ylmethyl)benzenesulfonamide in lab experiments is its specificity for certain targets, which allows researchers to study the effects of modulating these targets in a more precise manner. However, one limitation of using 4-bromo-2-chloro-N-(pyrrolidin-2-ylmethyl)benzenesulfonamide is its potential for off-target effects, which can complicate data interpretation. Additionally, 4-bromo-2-chloro-N-(pyrrolidin-2-ylmethyl)benzenesulfonamide can be difficult to work with due to its low solubility and potential for degradation over time.
将来の方向性
There are many future directions for research involving 4-bromo-2-chloro-N-(pyrrolidin-2-ylmethyl)benzenesulfonamide, including the development of more specific and potent inhibitors of ion channels and transporters. Additionally, 4-bromo-2-chloro-N-(pyrrolidin-2-ylmethyl)benzenesulfonamide could be used in combination with other compounds to study synergistic effects on cellular processes. Finally, more research is needed to fully understand the physiological and biochemical effects of 4-bromo-2-chloro-N-(pyrrolidin-2-ylmethyl)benzenesulfonamide on different cell types and in different disease states.
合成法
The synthesis method for 4-bromo-2-chloro-N-(pyrrolidin-2-ylmethyl)benzenesulfonamide involves a series of chemical reactions that result in the formation of the final compound. The starting materials are 4-bromo-2-chlorobenzenesulfonyl chloride and pyrrolidine, which are reacted together in the presence of a base such as triethylamine. The resulting product is then purified through a series of steps, including recrystallization and column chromatography. The final product is a white crystalline powder that is soluble in organic solvents.
科学的研究の応用
4-bromo-2-chloro-N-(pyrrolidin-2-ylmethyl)benzenesulfonamide has a wide range of scientific research applications, including but not limited to, the study of ion channels, receptors, and transporters. It has been shown to be a potent inhibitor of the Na+/H+ exchanger isoform 1 (NHE1), which is involved in the regulation of intracellular pH and cell volume. 4-bromo-2-chloro-N-(pyrrolidin-2-ylmethyl)benzenesulfonamide has also been used to study the function of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain sensation and thermoregulation.
特性
IUPAC Name |
4-bromo-2-chloro-N-(pyrrolidin-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrClN2O2S/c12-8-3-4-11(10(13)6-8)18(16,17)15-7-9-2-1-5-14-9/h3-4,6,9,14-15H,1-2,5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEHIPIHGHCWVOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CNS(=O)(=O)C2=C(C=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-2-chloro-N-(pyrrolidin-2-ylmethyl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2-Fluoro-5-methylbenzoyl)amino]-2-methylbenzoic acid](/img/structure/B7555648.png)
![2-(3-aminophenyl)-N-[1-(2-methylphenyl)propan-2-yl]acetamide](/img/structure/B7555657.png)
![(E)-3-[3-bromo-4-[(4-bromophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B7555666.png)

![2-[[2-[(2-Fluoro-5-methylbenzoyl)amino]acetyl]amino]acetic acid](/img/structure/B7555681.png)

![4-[4-(Difluoromethoxy)phenyl]-2-piperidin-4-yl-1,3-thiazole](/img/structure/B7555689.png)
![2-[2-[(3-Methoxybenzoyl)amino]phenyl]acetic acid](/img/structure/B7555698.png)
![2-[2-[(1-Methylpyrazole-4-carbonyl)amino]phenyl]acetic acid](/img/structure/B7555704.png)
![2-[2-(1,4-Dioxane-2-carbonylamino)phenyl]acetic acid](/img/structure/B7555706.png)

![2-Piperidin-4-yl-4-[2-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B7555716.png)
![3-[(3-Chlorophenyl)methylcarbamoylamino]propanoic acid](/img/structure/B7555725.png)
